Methyl 3-formyl-2-hydroxy-5-methoxybenzoate
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Overview
Description
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol It is a derivative of benzoic acid and features a formyl group, a hydroxyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2-hydroxy-5-methoxybenzoate using formylating agents such as formic acid or formic anhydride under acidic conditions . The reaction typically requires a catalyst like sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 3-carboxy-2-hydroxy-5-methoxybenzoate.
Reduction: Methyl 3-hydroxymethyl-2-hydroxy-5-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 3-formyl-2-hydroxy-5-methoxybenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The formyl group can act as an electrophile, participating in reactions with nucleophiles in the body .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-5-methoxybenzoate
- Methyl 2-formyl-5-hydroxy-3-methoxybenzoate
- Methyl 5-formyl-2-methoxybenzoate
Uniqueness
Compared to similar compounds, it offers a unique combination of formyl, hydroxyl, and methoxy groups, making it valuable for specific synthetic and research purposes .
Biological Activity
Methyl 3-formyl-2-hydroxy-5-methoxybenzoate, a compound belonging to the class of methoxybenzoates, has been the subject of various studies due to its potential biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, anti-inflammatory activities, and its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group and a formyl group attached to a benzoate structure. Its molecular formula is C10H10O4, and it has garnered interest for its unique structural properties that enhance its reactivity and potential biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating potent effects. For instance, some derivatives have shown MIC values as low as 0.21 μM against these pathogens .
Table 1: Antimicrobial Activity of this compound
Compound | Target Organism | MIC (μM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.83 |
3g | Candida albicans | 0.83 |
The compound also demonstrated antifungal activity against species of the genus Candida , indicating its broad-spectrum antimicrobial potential .
Antioxidant Activity
This compound has been investigated for its antioxidant properties. Compounds with similar structures have shown significant antioxidant activity, which is beneficial in combating oxidative stress-related conditions. The hydroxyl group in the structure likely contributes to this activity by scavenging free radicals.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have also been explored. Preliminary studies suggest that it may interact with specific proteins involved in inflammatory pathways, although detailed mechanistic studies are still required to elucidate these interactions fully. The presence of hydroxyl and methoxy groups enhances its reactivity, potentially influencing various biochemical pathways related to inflammation.
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, modulating the activity of enzymes and receptors. This can lead to the observed biological effects, including antimicrobial and anti-inflammatory activities.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against clinical strains and reference strains, demonstrating significant growth inhibition zones compared to solvent controls .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile with lower toxicity towards normal cells compared to tumor cells .
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 3-formyl-2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-14-7-3-6(5-11)9(12)8(4-7)10(13)15-2/h3-5,12H,1-2H3 |
InChI Key |
HEBGQYDYGDWUDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)O)C=O |
Origin of Product |
United States |
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